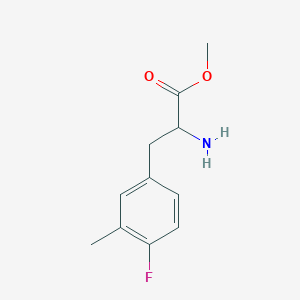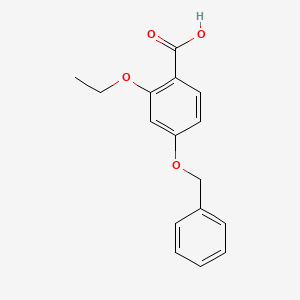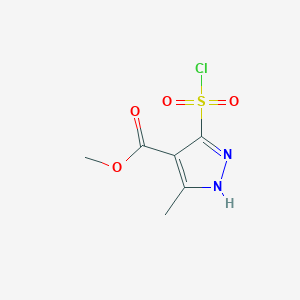
Amino-PEG12-alcohol
Vue d'ensemble
Description
Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile tool in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino-PEG12-alcohol can be synthesized through a series of chemical reactions involving the functionalization of PEG chainsCommon reagents used in these reactions include carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its applications in research and development. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG12-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Derivatization: The hydroxyl group enables further derivatization or replacement with other reactive functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
- Carboxylic acids
- Activated NHS esters
- Carbonyl compounds (ketones, aldehydes)
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
Major Products Formed
The major products formed from these reactions include amide bonds, aldehydes, carboxylic acids, and various derivatized compounds. These products are essential for further applications in bioconjugation and drug delivery .
Applications De Recherche Scientifique
Amino-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugation reactions.
Biology: Facilitates the attachment of biomolecules to various surfaces, enhancing their solubility and stability.
Medicine: Employed in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of Amino-PEG12-alcohol involves its role as a linker in bioconjugation reactions. The amino group reacts with carboxylic acids and activated NHS esters to form stable amide bonds, while the hydroxyl group allows for further derivatization. This dual functionality enables the compound to facilitate the attachment of biomolecules to various surfaces, enhancing their solubility, stability, and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amino-PEG4-alcohol
- Amino-PEG8-alcohol
- Amino-PEG16-alcohol
Uniqueness
Amino-PEG12-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)








